molecular formula C7H13ClN2OS B6183929 2-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfanyl]ethan-1-amine hydrochloride CAS No. 2624135-83-5

2-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfanyl]ethan-1-amine hydrochloride

Cat. No.: B6183929
CAS No.: 2624135-83-5
M. Wt: 208.7
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Description

2-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfanyl]ethan-1-amine hydrochloride is a chemical compound with a unique structure that includes an oxazole ring and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfanyl]ethan-1-amine hydrochloride typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated precursor.

    Amination: The ethan-1-amine moiety is introduced through a nucleophilic substitution reaction, where an amine reacts with a halogenated precursor.

    Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfanyl]ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenated precursors and nucleophiles such as thiols or amines are commonly used.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfanyl]ethan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfanyl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The oxazole ring and sulfanyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylthio]ethan-1-amine
  • **2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylthio]ethan-1-amine hydrochloride

Uniqueness

2-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfanyl]ethan-1-amine hydrochloride is unique due to its specific combination of an oxazole ring and a sulfanyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

2624135-83-5

Molecular Formula

C7H13ClN2OS

Molecular Weight

208.7

Purity

95

Origin of Product

United States

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